An In-depth Technical Guide to 2,6-Dimethylpyridin-3-ylboronic Acid
An In-depth Technical Guide to 2,6-Dimethylpyridin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,6-Dimethylpyridin-3-ylboronic acid, a key building block in modern organic synthesis and medicinal chemistry.
Core Chemical and Physical Properties
2,6-Dimethylpyridin-3-ylboronic acid is a heterocyclic organic compound that belongs to the family of pyridinyl boronic acids.[1][2] These compounds are particularly valued for their role in palladium-catalyzed cross-coupling reactions.[2] Its structural and physical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (2,6-dimethylpyridin-3-yl)boronic acid | [1] |
| Synonyms | 2,6-Dimethyl-3-pyridinylboronic acid, B-(2,6-Dimethylpyridin-3-yl)boronic acid | [3][4] |
| CAS Number | 693774-55-9 | [5] |
| Molecular Formula | C₇H₁₀BNO₂ | [1][5] |
| Molecular Weight | 150.97 g/mol | [1][5] |
| Appearance | White to yellow powder or crystals | [5] |
| Purity | Typically ≥97.5% | [5] |
| InChIKey | OZGKXVIJOMDZCP-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC=C(B(O)O)C(C)=N1 | [1] |
Reactivity, Stability, and Handling
Stability and Storage: 2,6-Dimethylpyridin-3-ylboronic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is important to handle the compound in accordance with good industrial hygiene and safety practices.[7] Some sources recommend storing at -20°C and protecting it from air.[7] The product is generally stable under recommended storage conditions.[7]
Reactivity Profile: The boronic acid functional group is the center of this molecule's reactivity. It is a versatile reagent, most notably for its application in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[2][5] This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[8] The pyridine ring, with its nitrogen atom and methyl groups, also influences the electronic properties and steric environment of the boronic acid, which can be leveraged for site-selective functionalization in complex syntheses.[2]
Safety and Handling: Standard personal protective equipment, including safety goggles, chemical-impermeable gloves, and protective clothing, should be worn when handling this compound.[6][7] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust.[6] In case of contact with skin or eyes, the affected area should be washed immediately with plenty of water.[6]
Experimental Protocols
Detailed methodologies for the synthesis and application of 2,6-Dimethylpyridin-3-ylboronic acid are crucial for its effective use in research and development.
Pyridinyl boronic acids and their esters can be synthesized through several methods, including halogen-metal exchange followed by borylation. The following protocol describes the synthesis of the pinacol ester derivative, a common and stable intermediate, starting from 3-bromo-2,6-dimethylpyridine.[9]
Materials:
-
3-bromo-2,6-dimethylpyridine
-
Anhydrous ethyl ether
-
n-Butyllithium (n-BuLi) in hexane
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane)
-
Isopropanol
-
Saturated aqueous sodium chloride solution
-
Dichloromethane
Procedure:
-
Dissolve 3-bromo-2,6-dimethylpyridine (5.10 g, 27.4 mmol) in anhydrous ethyl ether (160 mL) in a flask under a nitrogen atmosphere.[9]
-
Cool the solution to -78°C using a dry ice/acetone bath.[9]
-
Slowly add n-butyllithium (10 M in hexane, 4.1 mL) dropwise to the solution while maintaining the temperature at -78°C.[9]
-
Stir the reaction mixture at -78°C for 45 minutes to facilitate the halogen-metal exchange.[9]
-
In a separate flask, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (10.2 g, 54.8 mmol) in anhydrous ethyl ether (20 mL).[9]
-
Add the borane solution slowly and dropwise to the reaction mixture at -78°C.[9]
-
Continue stirring at -78°C for an additional 3 hours.[9]
-
Quench the reaction by adding isopropanol (10 mL) and allow the mixture to slowly warm to room temperature.[9]
-
Add saturated aqueous sodium chloride solution (150 mL), separate the aqueous phase, and extract it multiple times with dichloromethane (6 x 100 mL).[9]
-
Combine the organic phases, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield 2,6-dimethylpyridine-3-boronic acid pinacol ester as a light brown oil.[9]
Caption: Workflow for the synthesis of a boronic acid ester.
2,6-Dimethylpyridin-3-ylboronic acid is a valuable coupling partner in Suzuki-Miyaura reactions for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[8][10]
Materials:
-
Aryl or vinyl halide (or triflate)
-
2,6-Dimethylpyridin-3-ylboronic acid (or its ester derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, PCy₃, P(t-Bu)₃), if required by the catalyst
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DME, THF/water mixture)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), 2,6-Dimethylpyridin-3-ylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%) and the ligand (if needed).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring to the required temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Caption: The Suzuki-Miyaura catalytic cycle.
Applications in Drug Discovery and Materials Science
Boronic acids are integral to modern drug discovery, a trend that has grown since the FDA approval of the boronic acid-containing drug Bortezomib (Velcade).[11] These compounds can act as enzyme inhibitors and are used to synthesize complex molecular scaffolds.[5][11]
2,6-Dimethylpyridin-3-ylboronic acid serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5] Its structure is incorporated into molecules designed as potential treatments for a range of diseases, including cancer and inflammatory conditions.[8][12] The pyridinyl scaffold allows for the creation of compounds that can interact with biological targets.[13]
Beyond pharmaceuticals, this boronic acid is also applied in materials science for developing organic electronic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]
Caption: Key application pathways for the title compound.
Conclusion
2,6-Dimethylpyridin-3-ylboronic acid is a highly versatile and valuable reagent for chemists in both academic and industrial settings. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex organic molecules. This capability makes it an indispensable tool in the development of novel pharmaceuticals and advanced functional materials, underscoring its significance in contemporary chemical science.
References
- 1. (2,6-DIMETHYLPYRIDIN-3-YL)BORONIC ACID | CAS [matrix-fine-chemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. parchem.com [parchem.com]
- 4. globalchemmall.com [globalchemmall.com]
- 5. 2,6-Dimethylpyridin-3-ylboronic acid [myskinrecipes.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. 3-Hydroxy-2,3-diMethylbutan-2-yl hydrogen (2,6-diMethylpyridin-3-yl)boronate | 693774-10-6 [chemicalbook.com]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]



